molecular formula C25H26ClN3O3 B2797719 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-chlorobenzyl)-2-oxoacetamide CAS No. 894001-92-4

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-chlorobenzyl)-2-oxoacetamide

Cat. No.: B2797719
CAS No.: 894001-92-4
M. Wt: 451.95
InChI Key: JKTKKVWFCWIUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(4-chlorobenzyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H26ClN3O3 and its molecular weight is 451.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Biological Evaluation

Synthesis and Preliminary Biological Evaluation :A study focused on the synthesis of indol-3-yl-oxoacetamides, starting from literature-known compounds and modifying the 1-pentyl-1H-indole subunit. One fluorinated derivative emerged as a potent and selective ligand for a specific receptor with a Ki value of 6.2 nM, showcasing the chemical's potential in receptor-targeted therapies (Moldovan et al., 2017).

Pharmacological Properties and Drug Discovery

Pharmaceutical Significance of Azepane-Based Motifs :Azepane-based compounds, structurally related to the chemical , have demonstrated a wide range of pharmacological properties. The development of azepane-containing analogs has been a hot topic due to their structural diversity and potential as therapeutic agents. Over 20 azepane-based drugs have received FDA approval for treating various diseases, highlighting the structural motif's significance in drug discovery (Zha et al., 2019).

Multitargeting Histamine Receptor Ligands

Multitargeting Ligands for CNS Diseases :Research into acetyl- and propionyl-phenoxyalkyl derivatives designed as multitargeting ligands has revealed compounds with high affinity for human H3 receptors and the ability to inhibit cholinesterases. These findings support the chemical scaffold's utility in developing therapies for Alzheimer’s disease and potentially other central nervous system (CNS) disorders (Łażewska et al., 2023).

Neuroprotective and Enzyme Inhibition Properties

Selective Neuropeptide Y Y2 Receptor Antagonists :A high-throughput screening identified potent, selective antagonists for the neuropeptide Y Y2 receptor, offering new avenues for studying the receptor's role in obesity, mood disorders, and alcoholism. These antagonists, structurally distinct from previous compounds, demonstrate high affinity and selectivity, promising for pharmacological studies of Y2R function (Brothers et al., 2010).

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[(4-chlorophenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3/c26-19-11-9-18(10-12-19)15-27-25(32)24(31)21-16-29(22-8-4-3-7-20(21)22)17-23(30)28-13-5-1-2-6-14-28/h3-4,7-12,16H,1-2,5-6,13-15,17H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTKKVWFCWIUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.